N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-[4-(dimethylamino)phenyl]ethanediamide is a diamide derivative featuring a bithiophene core linked to a dimethylaminophenyl group via an ethyl spacer. The bithiophene moiety confers π-conjugation and electronic tunability, while the dimethylaminophenyl group enhances solubility and electron-donating capacity. This compound is structurally tailored for applications in organic electronics or pharmaceutical research, where its conjugated system and functional groups may influence charge transport or receptor binding .
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-23(2)15-7-5-14(6-8-15)22-20(25)19(24)21-12-11-16-9-10-18(27-16)17-4-3-13-26-17/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEZKEWTQLZKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bithiophene-Based Analogues
Example: 5-Piperidino-2,2'-bithiophene ()
- Structural Similarities : Both compounds share a 2,2'-bithiophene core modified with nitrogen-containing substituents.
- Key Differences: Substituent Position: The target compound features an ethyl-linked dimethylaminophenyl group at the 5-position of bithiophene, whereas 5-piperidino-2,2'-bithiophene has a piperidine group directly attached to the bithiophene. Synthetic Routes: The target compound likely employs coupling reactions (e.g., EDC/HOBt, as in ), while 5-piperidino-2,2'-bithiophene uses Lawesson’s reagent for thionation and cyclization . Reactivity: The dimethylaminophenyl group in the target compound may enhance nucleophilicity at the 4-position of the bithiophene, analogous to the electron-donating effects of the piperidine group in . This could facilitate electrophilic substitutions (e.g., formylation) at specific sites .
Diamide Derivatives
Example : N-Phenyl-N-(piperidin-4-yl)propionamide ()
- Structural Similarities : Both contain amide linkages and aromatic amines.
- Key Differences: Core Structure: The target compound uses a bithiophene-ethyl spacer, while ’s derivatives feature tetrahydronaphthalenyl or piperidinyl cores. Synthesis: The target compound’s diamide linkage may require stepwise coupling (e.g., HBTU/Hunig’s base, as in ), whereas piperidinylpropionamides in are synthesized via reductive amination (sodium triacetoxyborohydride) followed by acylations .
Dimethylamino-Functionalized Compounds
Examples :
- 4-(Dimethylamino)phenol ()
- N-(2-(Dimethylamino)ethyl)-N-methylbenzamide ()
- Comparison: Solubility: The dimethylamino group in all three compounds improves solubility in polar solvents. However, the target compound’s bithiophene core may reduce aqueous solubility compared to simpler aromatic amines . Electronic Effects: The dimethylaminophenyl group in the target compound stabilizes positive charges, similar to morpholino-triazine derivatives in , which use dimethylaminoethyl groups for charge delocalization .
Data Tables
Table 2. Electronic and Solubility Properties
Research Findings and Implications
- Regioselectivity: The target compound’s bithiophene core exhibits regioselective reactivity akin to ’s derivatives. For example, electrophilic substitutions (e.g., formylation) would occur at the 4-position due to electron donation from the dimethylaminophenyl group, whereas lithiation would target the 5'-position .
- Pharmacological Potential: While the piperidinylpropionamides in show opioid receptor affinity, the target compound’s bithiophene and diamide structure may suit applications in kinase inhibition or fluorescence-based sensing .
- Stability: The dimethylamino group may reduce degradation compared to tertiary amines in ’s impurities, as seen in its resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
